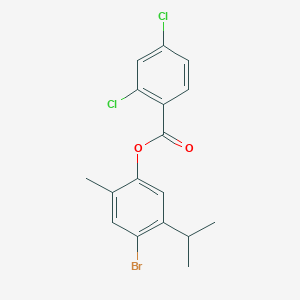

4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate

Description

4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate is a halogenated aromatic ester characterized by a brominated and substituted phenyl group esterified with a 2,4-dichlorobenzoic acid moiety. Its molecular structure combines steric bulk (isopropyl and methyl groups) with electron-withdrawing halogens (Br, Cl), influencing its physicochemical properties, such as solubility, stability, and reactivity. The compound is primarily utilized in chemical synthesis, material science, and pharmaceutical research, where its halogen-rich structure may contribute to bioactivity or serve as an intermediate in drug development .

Properties

IUPAC Name |

(4-bromo-2-methyl-5-propan-2-ylphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrCl2O2/c1-9(2)13-8-16(10(3)6-14(13)18)22-17(21)12-5-4-11(19)7-15(12)20/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJRRKMONOTDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate typically involves the esterification of 4-Bromo-5-isopropyl-2-methylphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate exhibit significant antimicrobial properties. For instance, chlorinated phenolic compounds have been shown to possess activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or inhibition of biofilm formation, making such compounds valuable in the development of new antimicrobial agents .

Pharmaceutical Formulations

The compound's structural characteristics allow it to be explored as a potential lead molecule in the design of novel pharmaceuticals. Its ability to modify biological pathways makes it a candidate for further investigation in drug development processes aimed at treating various infections or diseases linked to bacterial resistance.

Pesticide Development

The unique chemical structure of this compound can be leveraged for developing new pesticides. Compounds with similar structures have shown effectiveness in controlling pest populations while minimizing toxicity to non-target organisms. Research into its efficacy as an insecticide or fungicide could lead to environmentally friendly agricultural practices .

Polymer Chemistry

In materials science, derivatives of this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of halogenated aromatic compounds into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The isopropyl and methyl groups can also affect the compound’s hydrophobicity and binding affinity, modulating its overall biological activity.

Comparison with Similar Compounds

To contextualize the properties of 4-bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate, a comparative analysis is conducted with structurally analogous compounds, focusing on substituent effects, biological relevance, and synthetic applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences Among Halogenated Aromatic Esters

- Halogenation Patterns: The bromine and chlorine substituents in the target compound enhance electrophilic aromatic substitution resistance compared to nitro-containing analogs like sodium dinitrophenolate . However, the electron-withdrawing nature of halogens may reduce solubility in polar solvents relative to non-halogenated esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a brominated phenolic derivative (e.g., 4-bromo-5-isopropyl-2-methylphenol) with 2,4-dichlorobenzoyl chloride via an esterification reaction. Key intermediates include halogenated aromatic acids (e.g., 2,4-dichlorobenzoic acid) and activated derivatives like acyl chlorides. Catalysts such as DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) may enhance reaction efficiency. Refluxing in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere minimizes hydrolysis .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and aromatic protons (split signals due to bromo/chloro substituents) are diagnostic. The ester carbonyl appears at ~165–170 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₇H₁₄BrCl₂O₂ = 424.1 g/mol). Fragmentation patterns may include loss of COO or halogen groups.

- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and C-O-C (~1250 cm⁻¹). Reference databases like NIST Chemistry WebBook provide comparative data .

Advanced Research Questions

Q. How can researchers optimize the esterification step to improve yield and purity in the synthesis of this compound?

- Methodological Answer : Optimization strategies include:

- Reagent Ratios : Use a 10–20% molar excess of 2,4-dichlorobenzoyl chloride to drive the reaction.

- Temperature Control : Maintain 0–5°C during initial mixing to suppress side reactions (e.g., Schotten-Baumann conditions).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol removes unreacted starting materials. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies are recommended for analyzing potential byproducts or impurities formed during the synthesis of this ester?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., di-ester byproducts or halogenated side products) using high-resolution MS.

- NMR Spin-Saturation Transfer : Identify slowly exchanging protons in dynamic mixtures.

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to detect residual solvents or unstable intermediates .

Q. How can X-ray crystallography be utilized to resolve ambiguities in the molecular structure of this compound, and what challenges might arise during crystallization?

- Methodological Answer : Single-crystal X-ray diffraction confirms stereochemistry and bond lengths. Challenges include:

- Crystal Growth : The bulky isopropyl group may hinder packing. Use slow evaporation (e.g., methanol/chloroform mixtures) or vapor diffusion.

- Halogen Effects : Bromine/chlorine atoms enhance heavy-atom phasing but may cause radiation damage. Data collection at low temperatures (100 K) mitigates this. Refinement software (e.g., SHELXL) resolves disorder in aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.